N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a tetrahydro-2H-pyran ring, and a benzo[d]thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and rings in the molecule .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of a carboxamide group could enhance its solubility in water .Scientific Research Applications
Metabolism and Disposition
The compound N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide shows significant promise in scientific research, particularly in the study of drug metabolism and disposition. For instance, the compound SB-649868, which has structural similarities, has been under development for insomnia treatment and showcases a complex metabolic pathway. In a study, it was found that SB-649868 was extensively metabolized, with the principal route of metabolism involving oxidation of the benzofuran ring. The study also indicated that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, while urinary excretion accounted for a minor part of total radioactivity (Renzulli et al., 2011).
Bioactive Pyridines in Human Plasma and Urine
The study of bioactive pyridines in human plasma and urine post-consumption of certain foods or beverages is another area where related compounds have been extensively researched. For example, a study on coffee consumption and its impact on plasma and urine levels of various pyridines found that certain compounds like trigonelline and N-methylpyridinium showed increased plasma levels post-consumption. This research is critical in understanding the metabolic and excretory pathways of these compounds in humans (Lang et al., 2010).
Environmental Exposure and Toxicity
Additionally, the compound's analogs have been studied for their environmental exposure and potential toxicity. For instance, a study on organophosphorus and pyrethroid pesticides in South Australian preschool children revealed widespread chronic exposure. This research is vital in understanding the impact of environmental exposure to similar compounds on human health (Babina et al., 2012).
Imaging in Parkinsonism
In the field of neurology, research into imaging tau pathology in vivo with PET is emerging as a significant area. For instance, [11C]PBB3 ([11C]methylamino pyridin-3-yl buta-1,3-dienyl benzo[d]thiazol-6-ol) was used to study tau pathology in PSP (Progressive Supranuclear Palsy) patients. This research suggests the potential of compounds related to this compound in aiding the diagnosis and monitoring of neurodegenerative diseases (Soriano et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(19-21-15-5-1-2-6-16(15)25-19)22-17(13-7-10-24-11-8-13)14-4-3-9-20-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFYTJEQWMXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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